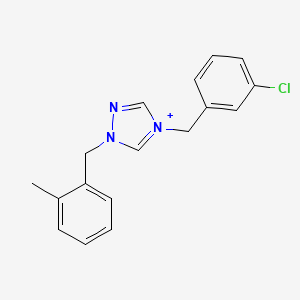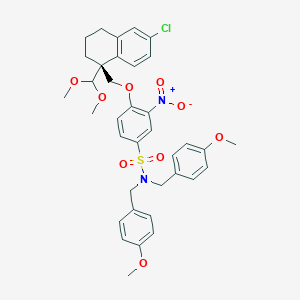
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, octanoyl chloride, and nonadecanedioic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation or chromatography to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be explored for its potential use in drug delivery systems, given its ability to interact with biological membranes.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The specific pathways involved depend on the context of its application, such as drug delivery or membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: This compound shares a similar structure but lacks the nonadecane-1,19-diyl bis(2-butyloctanoate) moiety.
N-[3-(Dimethylamino)propyl]octanamide: Another similar compound with a shorter carbon chain.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C56H110N2O5 |
|---|---|
Poids moléculaire |
891.5 g/mol |
Nom IUPAC |
[19-(2-butyloctanoyloxy)-10-[3-(dimethylamino)propyl-octanoylamino]nonadecyl] 2-butyloctanoate |
InChI |
InChI=1S/C56H110N2O5/c1-8-13-18-27-36-46-54(59)58(48-39-47-57(6)7)53(44-34-28-23-21-25-30-37-49-62-55(60)51(40-16-11-4)42-32-19-14-9-2)45-35-29-24-22-26-31-38-50-63-56(61)52(41-17-12-5)43-33-20-15-10-3/h51-53H,8-50H2,1-7H3 |
Clé InChI |
IQFPXNRZNUJTOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
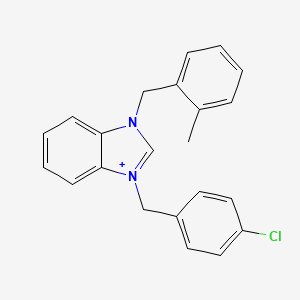
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
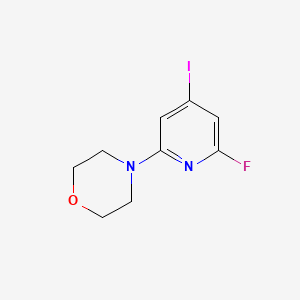
![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)
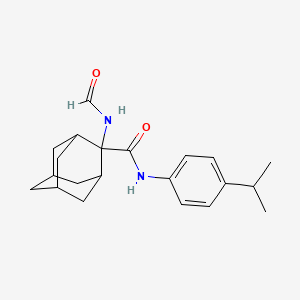
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
